molecular formula C12H8O3 B1229420 8H-pyrano[3,2-g]chromen-2-one CAS No. 6054-09-7

8H-pyrano[3,2-g]chromen-2-one

Cat. No.: B1229420
CAS No.: 6054-09-7
M. Wt: 200.19 g/mol
InChI Key: BWPSMTNMCUWIHQ-UHFFFAOYSA-N
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Description

8H-pyrano[3,2-g]chromen-2-one is a heterocyclic compound that belongs to the class of pyranochromenes These compounds are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8H-pyrano[3,2-g]chromen-2-one can be achieved through several methods. One notable method involves the gold-catalyzed intramolecular hydroarylation of 8-iodo-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one derivatives. This reaction is followed by selective palladium/formate C–I reduction, which allows for the exclusive formation of this compound regioisomers .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production. The use of gold and palladium catalysts, along with optimized reaction conditions, can facilitate the efficient synthesis of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 8H-pyrano[3,2-g]chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Palladium on carbon (Pd/C) and formic acid are commonly used for the reduction of this compound.

    Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) can introduce halogen atoms into the compound.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit enhanced biological activities and improved pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8H-pyrano[3,2-g]chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

    Pathways Involved: One of the key pathways affected by this compound is the apoptosis pathway.

Comparison with Similar Compounds

8H-pyrano[3,2-g]chromen-2-one can be compared with other similar compounds, such as pyrano[2,3-f]chromen-2-ones and 2,2-dimethylchromene derivatives:

    Pyrano[2,3-f]chromen-2-ones: These compounds have a similar fused ring structure but differ in the position of the pyran ring.

    2,2-Dimethylchromene Derivatives: These compounds are known for their antifungal properties and are used in agricultural applications.

The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

6054-09-7

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

8H-pyrano[3,2-g]chromen-2-one

InChI

InChI=1S/C12H8O3/c13-12-4-3-9-6-8-2-1-5-14-10(8)7-11(9)15-12/h1-4,6-7H,5H2

InChI Key

BWPSMTNMCUWIHQ-UHFFFAOYSA-N

SMILES

C1C=CC2=C(O1)C=C3C(=C2)C=CC(=O)O3

Canonical SMILES

C1C=CC2=C(O1)C=C3C(=C2)C=CC(=O)O3

Synonyms

8,8-desmethylxanthyletine
homopsoralen

Origin of Product

United States

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